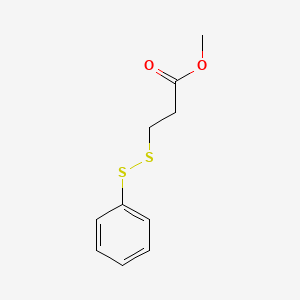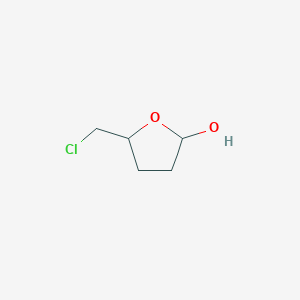
5-(Chloromethyl)oxolan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)oxolan-2-ol typically involves the reaction of oxolane derivatives with chlorinating agents. One common method is the chlorination of oxolane using thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chloromethylated product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic chlorination of oxolane derivatives. This process involves the use of a suitable catalyst, such as aluminum chloride (AlCl₃), to facilitate the chlorination reaction. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
5-(Chloromethyl)oxolan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are used for oxidation. These reactions are usually performed under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azido-oxolane and thiol-oxolane derivatives.
Oxidation Reactions: Products include oxolane aldehydes and ketones.
Reduction Reactions: Products include oxolane alcohols and other reduced derivatives.
科学研究应用
5-(Chloromethyl)oxolan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms due to its reactive functional groups.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 5-(Chloromethyl)oxolan-2-ol involves its reactive functional groups, which can interact with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)oxolan-2-ol: This compound has a hydroxymethyl group instead of a chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Bromomethyl)oxolan-2-ol: Similar to 5-(Chloromethyl)oxolan-2-ol but with a bromomethyl group, which is more reactive due to the higher leaving group ability of bromine.
5-(Methoxymethyl)oxolan-2-ol: This compound has a methoxymethyl group, which is less reactive in substitution reactions compared to the chloromethyl group.
Uniqueness
This compound is unique due to its balanced reactivity, allowing it to participate in a wide range of chemical reactions while maintaining stability under various conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
CAS 编号 |
90930-89-5 |
|---|---|
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC 名称 |
5-(chloromethyl)oxolan-2-ol |
InChI |
InChI=1S/C5H9ClO2/c6-3-4-1-2-5(7)8-4/h4-5,7H,1-3H2 |
InChI 键 |
SWMFWXRISGNKCO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
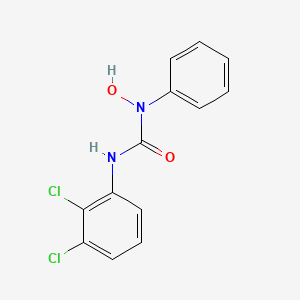

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
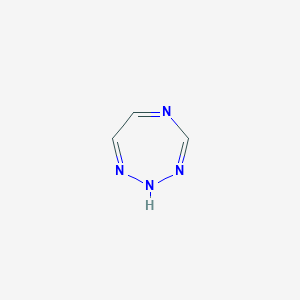
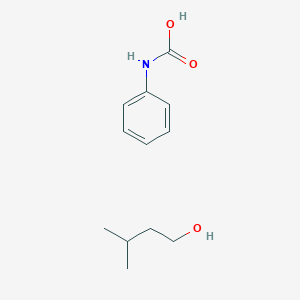
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
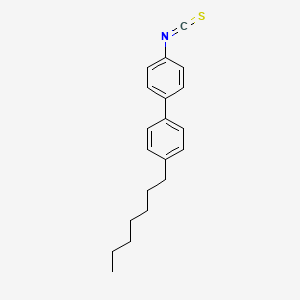
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
